molecular formula C8H6BrNO2 B6284059 1-[(E)-2-bromoethenyl]-4-nitrobenzene CAS No. 18462-35-6

1-[(E)-2-bromoethenyl]-4-nitrobenzene

Cat. No. B6284059
CAS RN: 18462-35-6
M. Wt: 228
InChI Key:
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Description

1-(E)-2-bromoethenyl]-4-nitrobenzene is an organic compound containing a nitro group and a bromo group. It is a colorless solid at room temperature and has a melting point of approximately 66°C. It is a versatile and useful compound that can be used in many applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an analytical reagent and as a catalyst in organic synthesis.

Scientific Research Applications

1-(E)-2-bromoethenyl]-4-nitrobenzene has many scientific research applications. It is used in the synthesis of pharmaceuticals and agrochemicals. It is also used as an analytical reagent and as a catalyst in organic synthesis. It can be used to study the reactivity of nitro and bromo groups in organic compounds. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(E)-2-bromoethenyl]-4-nitrobenzene is based on its structure. It contains a nitro group and a bromo group, which can react with each other in a variety of ways. The nitro group is electron-withdrawing, while the bromo group is electron-donating. This allows the compound to act as a nucleophile and electrophile in organic synthesis. The nitro group can also be reduced to an amine, which can then react with other molecules.
Biochemical and Physiological Effects
1-(E)-2-bromoethenyl]-4-nitrobenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. It is not known to be an endocrine disruptor. It is not known to interact with enzymes or other proteins in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(E)-2-bromoethenyl]-4-nitrobenzene in lab experiments include its ease of synthesis, its low cost, and its versatility. It can be used as a reagent in a variety of synthetic reactions. It can also be used as a catalyst in organic synthesis.
The limitations of using 1-(E)-2-bromoethenyl]-4-nitrobenzene in lab experiments include its reactivity. It is a reactive compound and should be handled with caution. It should also be stored in a cool, dry place and away from light.

Future Directions

1-(E)-2-bromoethenyl]-4-nitrobenzene has many potential future applications. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and other materials. It could be used as a catalyst in organic synthesis. It could also be used to study the reactivity of nitro and bromo groups in organic compounds. Finally, it could be used in the development of new analytical techniques.

Synthesis Methods

1-(E)-2-bromoethenyl]-4-nitrobenzene can be synthesized by various methods. The most common method is the bromination of 4-nitrobenzene using N-bromosuccinimide (NBS) in an aqueous solution of acetic acid. This method produces a high yield of the desired product. Other methods include the reaction of 4-nitrobenzene with bromine in acetic acid or the reaction of 4-nitrobenzene with bromine in aqueous sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(E)-2-bromoethenyl]-4-nitrobenzene involves the bromination of 4-nitrostyrene followed by dehydrobromination of the resulting 2-bromo-4-nitrostyrene.", "Starting Materials": [ "4-nitrostyrene", "Bromine", "Potassium hydroxide", "Acetone" ], "Reaction": [ "Step 1: Bromination of 4-nitrostyrene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-4-nitrostyrene.", "Step 2: Dehydrobromination of 2-bromo-4-nitrostyrene using potassium hydroxide in acetone to yield 1-[(E)-2-bromoethenyl]-4-nitrobenzene." ] }

CAS RN

18462-35-6

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

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